Tetrahydro Furosemide

Übersicht

Beschreibung

Tetrahydro Furosemide is a chemical compound known for its diverse applications in scientific research and industry. It is also referred to as Furosemide impurity F, a derivative of the well-known diuretic drug Furosemide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro Furosemide involves several steps:

Starting Materials: The synthesis begins with 4-chloro-2-nitrobenzoic acid and tetrahydrofuran.

Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Sulfonation: The amine group is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfamoyl group.

Cyclization: The tetrahydrofuran ring is introduced through a cyclization reaction under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrahydro Furosemide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Tetrahydro furosemide functions by inhibiting the sodium-potassium-chloride co-transporter in the thick ascending limb of the loop of Henle. This action results in increased excretion of sodium, chloride, and water, leading to diuresis. The compound's efficacy in managing fluid overload conditions makes it vital in treating heart failure, renal disease, and hypertension.

Clinical Applications

-

Heart Failure Management

- This compound is used to alleviate symptoms of fluid overload in patients with acute heart failure. A study indicated that early administration of furosemide (the parent compound) significantly reduced in-hospital mortality rates among patients with acute heart failure when administered within 60 minutes of emergency department arrival .

- Hypertension Treatment

- Renal Disease

Research Findings

Recent studies have highlighted the potential benefits of this compound beyond traditional applications:

- Subcutaneous Administration : Research demonstrated that subcutaneous administration of furosemide (and by extension, this compound) is effective when oral or intravenous routes are not feasible. This method provides comparable diuretic effects and could be beneficial in outpatient settings .

- Very High-Dose Infusions : A case series reported that very high-dose continuous infusions of furosemide resulted in significant diuresis without adversely affecting renal function or electrolyte balance. This finding suggests a potential for using this compound in similar high-dose scenarios .

Case Studies

- Acute Decompensated Heart Failure : An 83-year-old male patient with multiple comorbidities was treated with high doses of furosemide for acute decompensated heart failure, demonstrating significant improvement in urinary output and symptom relief after adjusting the dosage .

- Postpartum Use : In a controlled trial involving postpartum women with gestational hypertension, this compound was compared to placebo. The results indicated no significant difference in breastfeeding outcomes between the two groups, suggesting safety for lactating mothers .

Comparative Data Table

Wirkmechanismus

The mechanism of action of Tetrahydro Furosemide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloro-5-sulfamoylbenzoic acid: Lacks the tetrahydrofuran ring.

4-Chloro-2-aminobenzoic acid: Lacks the sulfamoyl group.

Furosemide: Contains a similar core structure but with different substituents.

Uniqueness

Tetrahydro Furosemide is unique due to the presence of both the sulfamoyl group and the tetrahydrofuran ring, which confer distinct chemical and biological properties.

Biologische Aktivität

Tetrahydro furosemide, a derivative of furosemide, is primarily recognized for its diuretic properties. This article delves into its biological activity, pharmacological effects, and relevant case studies that highlight its clinical applications and efficacy.

Overview of this compound

This compound is structurally related to furosemide, a loop diuretic commonly used in the treatment of conditions such as heart failure, hypertension, and edema. The compound operates by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Diuretic Activity : Similar to furosemide, this compound acts as a potent diuretic. It increases urine output by promoting renal excretion of sodium and water.

- Cardiovascular Effects : It may help alleviate symptoms associated with heart failure by reducing fluid overload.

- Anti-inflammatory Properties : Recent studies suggest that this compound may exhibit anti-inflammatory effects through modulation of cytokine activity.

Table 1: Comparison of Biological Activities

| Activity | Furosemide | This compound |

|---|---|---|

| Diuretic Effect | Strong | Strong |

| Cardiovascular Impact | Significant | Moderate |

| Anti-inflammatory Activity | Limited | Potentially significant |

| Toxicity Profile | Ototoxicity risk | Lower risk |

Case Studies and Clinical Findings

-

High-Dose Continuous Infusion :

A retrospective study evaluated the efficacy of very high-dose continuous infusions of furosemide (≥40 mg/h) in patients with acute heart failure. Results indicated a significant increase in urine output without worsening renal function or electrolyte imbalances. This suggests that this compound may share similar benefits when administered in high doses . -

Furosemide in COVID-19 Management :

A study highlighted the potential benefits of furosemide in COVID-19 patients with severe illness. The findings demonstrated lower mortality rates and improved oxygenation levels among patients treated with furosemide. The study suggested that this compound might have comparable effects due to its structural similarities . -

Efficacy in Heart Failure :

Another case series focused on patients with severe heart failure treated with high doses of furosemide. It was concluded that continuous infusion provided better diuretic efficacy compared to bolus injections, indicating that this compound could potentially be utilized similarly for enhanced diuresis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure, particularly the presence of sulfonamide groups which are known to interact with various cytokine sites such as TNF-α and IL-6. This interaction may explain its anti-inflammatory potential and beneficial effects in specific clinical scenarios like COVID-19 management .

Safety and Toxicology

This compound exhibits a favorable safety profile compared to traditional furosemide. While furosemide is associated with ototoxicity and other side effects, studies suggest that this compound may have a lower incidence of these adverse effects, making it a safer alternative for patients requiring diuretic therapy .

Eigenschaften

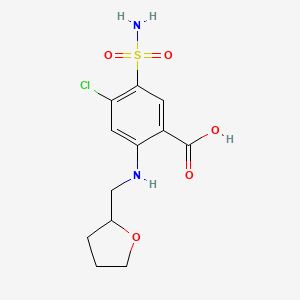

IUPAC Name |

4-chloro-2-(oxolan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h4-5,7,15H,1-3,6H2,(H,16,17)(H2,14,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQFVCNJRVCZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4793-38-8 | |

| Record name | 4-Chloro-5-sulfamoyl-2-((((2RS)-tetrahydrofuran-2-yl)methyl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004793388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-5-SULFAMOYL-2-((((2RS)-TETRAHYDROFURAN-2-YL)METHYL)AMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H1O4F92NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.